molecular formula C6H15O15P3 B12841017 (1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate)

(1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate)

Cat. No.: B12841017
M. Wt: 420.10 g/mol
InChI Key: MMWCIQZXVOZEGG-BVSGAQNKSA-N
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Description

(1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) is a complex organic compound with the molecular formula C₆H₁₅O₁₅P₃ . This compound is characterized by its cyclohexane ring structure, which is substituted with three hydroxyl groups and three dihydrogen phosphate groups. It is known for its significant role in various biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) typically involves the phosphorylation of a cyclohexane derivative. The process begins with the selective hydroxylation of cyclohexane to introduce hydroxyl groups at the desired positions. This is followed by phosphorylation using reagents such as phosphorus oxychloride (POCl₃) or phosphoric acid (H₃PO₄) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include cyclohexane derivatives with modified functional groups, such as cyclohexanone, cyclohexanol, and various phosphoric acid esters .

Scientific Research Applications

(1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R,5S,6S)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl tris(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s phosphate groups play a crucial role in its biological activity .

Properties

Molecular Formula

C6H15O15P3

Molecular Weight

420.10 g/mol

IUPAC Name

[(1S,2S,3S,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3-,4+,5-,6+/m0/s1

InChI Key

MMWCIQZXVOZEGG-BVSGAQNKSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Origin of Product

United States

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